1,1,1,3,3,3-Hexafluoropropane

Overview

Description

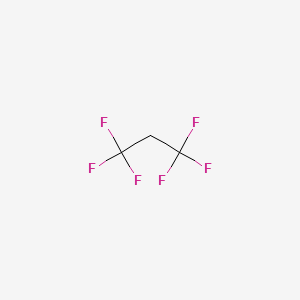

1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) is a hydrofluorocarbon (HFC) with the molecular formula C₃H₂F₆. It is synthesized via the reaction of 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride (HF) in the presence of a chromium-based catalyst . HFC-236fa is primarily utilized as a fire suppression agent, foaming agent, and refrigerant/heat transfer fluid due to its non-flammability, low toxicity, and chemical stability . Physical properties include a molecular weight of 152.04 g/mol, boiling point of -1.1°C, and a density greater than air, necessitating careful handling in confined spaces .

Preparation Methods

Vapor-Phase Fluorination of Hexachloropropane

The most economically viable method for large-scale production involves the vapor-phase reaction of 1,1,1,3,3,3-hexachloropropane (HCC-240fa) with anhydrous hydrogen fluoride (HF) in the presence of a heterogeneous catalyst . This process, pioneered in the 1990s, addresses the shortcomings of earlier liquid-phase methods, such as low selectivity and expensive precursors.

Reaction Mechanism and Conditions

The reaction proceeds via successive halogen exchange, where chlorine atoms in HCC-240fa are replaced by fluorine. The general stoichiometry is:

Key parameters include:

-

Temperature : 250–400°C (optimal: 320–350°C)

-

Pressure : Near atmospheric (760 Torr)

-

Catalyst : Metal halides or oxides (e.g., chromium oxide, aluminum fluoride) .

Catalytic Systems and Performance

Catalyst selection critically influences yield and selectivity. Chromium-based catalysts, particularly α-chromium oxide doped with 1% copper, achieve up to 93.7% selectivity for the desired product . Table 1 compares catalytic performances:

| Catalyst | Temperature (°C) | Selectivity (%) | Yield (%) |

|---|---|---|---|

| Cr₂O₃/Cu (99:1) | 320 | 93.7 | 85.2 |

| AlF₃ | 350 | 88.5 | 78.9 |

| SbCl₅ (liquid phase) | 120 | 45.0 | 20.0 |

Table 1: Catalyst performance in vapor-phase fluorination .

The vapor-phase method eliminates solvent use, reduces byproducts, and leverages HCC-240fa—a low-cost precursor synthesized from vinylidene chloride and carbon tetrachloride .

Condensation of Hexafluoroacetone with Hydrocarbons

An alternative route involves the condensation of hexafluoroacetone (HFA) with o-xylene under acidic conditions, as detailed in Chinese Patent CN106699504A . This method targets derivatives but provides insights into HFA-based syntheses.

Process Overview

-

Dehydration : Hexafluoroacetone trihydrate reacts with o-xylene at reflux to form hexafluoroacetone monohydrate.

-

Fluorination : The intermediate undergoes HF treatment in an autoclave at 115°C for 17 hours, yielding 2,2-bis(3,4-dimethylphenyl)hexafluoropropane .

While this method focuses on aryl-substituted derivatives, it demonstrates HFA’s reactivity, suggesting adaptability for CF₃CH₂CF₃ synthesis via modified substrates.

Historical Methods and Their Limitations

Early syntheses of CF₃CH₂CF₃ faced challenges in yield, cost, and scalability:

Mercuric Fluoride-Mediated Reactions

Henne’s 1946 method used mercuric fluoride (HgF₂) to fluorinate 1,1,1-trichloro-3,3,3-trifluoropropane, achieving sub-30% yields . The toxicity of mercury and high reagent costs rendered this approach impractical for industrial use.

Liquid-Phase Fluorination with Antimony Catalysts

European Patent EP 522639 reported a 45% combined selectivity for CF₃CH₂CF₃ and its chloro-derivative using SbCl₅ in liquid-phase HF . However, corrosion issues and catalyst dehydration limited reproducibility.

Potassium Fluoride in Polar Solvents

Kocharyan et al. (1967) employed KF in dimethylformamide to convert hexachloropropane to CF₃CH₂CF₃ in 20% yield . Poor selectivity and solvent handling difficulties hindered adoption.

Environmental and Industrial Considerations

The transition to vapor-phase fluorination aligns with sustainable chemistry goals:

-

Ozone Safety : CF₃CH₂CF₃’s zero ozone depletion potential (ODP) addresses Montreal Protocol mandates .

-

Byproduct Management : HCl generated is recoverable for PVC production, enhancing process economics.

-

Energy Efficiency : Exothermic reactions (ΔH ≈ -600 kJ/mol) reduce external heating requirements .

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoropropane undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, replacing one or more fluorine atoms.

Oxidation and Reduction Reactions: These reactions are less common due to the compound’s high stability.

Addition Reactions: It can participate in electrophilic addition reactions, particularly in the presence of catalysts

Common reagents used in these reactions include hydrogen fluoride, various catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Industrial Applications

Fire Suppression Agent

HFC-236fa is widely utilized as a fire suppression agent due to its effectiveness in extinguishing flames without leaving residue. It is marketed under trade names such as FE-36 by Chemours and MH36 by Waysmos Fine Chemical. Its non-conductive properties make it suitable for use in sensitive electronic environments .

Refrigerant

The compound serves as a refrigerant in cooling systems. Its efficiency in heat transfer makes it a preferred choice over traditional refrigerants that may have higher ozone-depleting potentials .

Heat Transfer Medium

HFC-236fa is employed as a heat transfer medium in various industrial processes, providing effective thermal management while maintaining safety standards due to its low toxicity .

Foaming Agent

In the production of foams, HFC-236fa acts as a foaming agent. Its properties allow for the creation of stable foams used in insulation and packaging materials .

Scientific Research Applications

Pharmacokinetics Studies

Research has been conducted to understand the pharmacokinetics of HFC-236fa, particularly its absorption and metabolism in biological systems. Studies involving Fischer 344 rats have measured tissue:air partition coefficients and identified potential metabolites such as hexafluoroacetone and hexafluoropropanol . A physiologically based pharmacokinetic (PBPK) model was employed to describe its disposition and metabolism mathematically .

Environmental Monitoring

HFC-236fa has been monitored in atmospheric studies to assess its emissions and impacts on climate change. Ground-based measurements from global monitoring sites have provided data on the concentration levels of this hydrofluorocarbon in the atmosphere .

Combustion Research

Studies have evaluated the effectiveness of HFC-236fa as a fire extinguishing agent in combustion scenarios. Research indicates that it can effectively suppress coal flames when used alongside nitrogen gas, showcasing its potential for broader applications in fire safety .

Comparison with Other Compounds

The following table summarizes the key characteristics of HFC-236fa compared to other similar compounds:

| Compound Name | Chemical Formula | Global Warming Potential | Main Applications |

|---|---|---|---|

| This compound | C₃H₂F₆ | 9810 | Fire suppression, refrigerant |

| 1-Hexafluoropropane | C₃F₈ | 10000 | Refrigerant |

| 2-Hexafluoropropane | C₃F₈ | 10000 | Similar applications |

| 1-Chloro-1-fluoroethane | C₂H₃ClF | 1430 | Refrigerant |

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-Hexafluoropropane exerts its effects involves its high ionizing power and ability to facilitate various chemical reactions. It enhances the efficiency of rhodium (I)-catalyzed cycloaddition reactions and acts as a solvent in numerous chemical processes .

Comparison with Similar Compounds

Structural Isomers of Hexafluoropropane

HFC-236fa has two structural isomers, differing in fluorine substitution patterns:

Key Differences :

- HFC-236ea exhibits stronger toxicity, restricting its commercial use compared to HFC-236fa .

- Chromatographic separation (retention time: 2.281 min for HFC-236fa vs. 2.632 min for HFC-236ea) ensures purity in industrial production .

Comparison with Other Hydrofluorocarbons (HFCs)

Key Findings :

- HFC-227ea (heptafluoropropane) has a lower GWP than HFC-236fa but a lower boiling point (-16.4°C), making it suitable for low-temperature applications .

- HFC-245fa ’s higher boiling point (15.3°C) and significantly lower GWP make it preferable for foam-blowing and absorption cycles .

- HFC-236fa ’s high GWP (9,400) limits its use under climate agreements, despite its effectiveness in fire suppression .

Thermodynamic and Physical Properties

- Vapor-Liquid Equilibrium : HFC-236fa exhibits negative deviations from Raoult’s law when mixed with solvents like dimethylacetamide (DMAC), enhancing its utility in absorption cycles .

- Viscosity : At 353 K, HFC-236fa’s liquid viscosity is 0.21 mPa·s , lower than HFC-245fa (0.27 mPa·s), favoring its flow in refrigeration systems .

- Critical Parameters : HFC-236fa has a critical temperature of 169.6°C and pressure of 2.94 MPa , comparable to HFC-227ea but higher than HFC-245fa .

Biological Activity

1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) is a fluorinated hydrocarbon with significant industrial applications. Its unique chemical properties and biological interactions have garnered attention in various fields, including toxicology and pharmacology. This article explores the biological activity of HFC-236fa, focusing on its toxicity, potential therapeutic uses, and relevant research findings.

- Chemical Formula : C₃H₃F₆

- Molecular Weight : 184.04 g/mol

- CAS Number : 677-71-4

HFC-236fa is characterized by a high degree of fluorination, which contributes to its stability and low reactivity under normal conditions. This compound is primarily used as a refrigerant and in foam-blowing applications due to its low global warming potential compared to other halogenated compounds.

Acute Toxicity

Research indicates that HFC-236fa exhibits low acute toxicity in laboratory settings. Studies have shown that exposure to high concentrations can lead to respiratory irritation and central nervous system effects. The compound is classified as a nonflammable gas that can emit toxic fumes when heated to high temperatures .

Inhalation Studies

Inhalation studies have demonstrated that HFC-236fa has a relatively low risk profile; however, it can still pose health risks at elevated exposure levels. For instance, a study measuring tissue:air partition coefficients revealed insights into the kinetics of gas uptake and potential metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of HFC-236fa on various cell lines. Preliminary results indicate that while HFC-236fa does not exhibit significant cytotoxicity at low concentrations, higher concentrations could lead to cell death or impaired cell proliferation . Further studies are needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing high-purity 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) in laboratory settings?

- The primary synthesis route involves reacting 1,1,1,3,3,3-hexachloropropane (HCC-230) with anhydrous hydrogen fluoride (HF) in the presence of a chromium-based catalyst (e.g., CrCl₃) at elevated temperatures. Post-reaction purification steps include distillation to remove HCl and photochlorination to eliminate unsaturated byproducts . For lab-scale production, catalytic efficiency and HF stoichiometry should be optimized to minimize side reactions like isomerization to HFC-236ea.

Q. How do thermodynamic properties such as heat capacity and vapor pressure influence the use of HFC-236fa in refrigeration cycle experiments?

- Experimental heat capacity data for HFC-236fa (e.g., 1.304 J/g·K at 313.15 K) and vapor-liquid equilibrium (VLE) profiles are critical for modeling thermodynamic cycles. Researchers should use adiabatic calorimetry or differential scanning calorimetry (DSC) to validate these properties under controlled conditions. Deviations from ideal behavior in refrigeration systems can be analyzed using the NRTL model for binary mixtures .

Q. What analytical methods are recommended to distinguish between HFC-236fa and its isomer HFC-236ea in gas chromatography (GC) analyses?

- Gas chromatography with a flame ionization detector (GC-FID) using a capillary column (e.g., DB-1 or HP-5) can separate HFC-236fa (retention time ~2.28 min) from HFC-236ea (~2.63 min). Calibration with certified reference standards is essential to ensure accuracy, particularly given the toxicity differences between isomers .

Q. What safety protocols are necessary for handling HFC-236fa in laboratory environments?

- Due to its asphyxiant properties and high global warming potential (GWP), HFC-236fa requires ventilation systems with scrubbers to capture fugitive emissions. Personal protective equipment (PPE) including fluoropolymer gloves and face shields is mandatory. Vapor pressure data (e.g., ~3.5 bar at 25°C) should inform pressure-resistant storage design .

Q. How is the environmental impact of HFC-236fa quantified in atmospheric studies?

- Its GWP is calculated using infrared absorption cross-sections and atmospheric lifetime data (typically 98 years). Researchers employ gas chromatography-mass spectrometry (GC-MS) to measure trace concentrations in air samples, while computational models like the Atmospheric and Oceanic Chemistry (AOC) framework simulate long-term radiative forcing .

Advanced Research Questions

Q. What mechanistic role do chromium catalysts play in the fluorination of HCC-230 to HFC-236fa?

- Chromium(III) chloride (CrCl₃) facilitates halogen exchange by stabilizing intermediate fluorochloropropane species through Lewis acid coordination. Advanced kinetic studies using in situ FTIR spectroscopy reveal that catalyst deactivation occurs due to CrF₃ formation, necessitating periodic regeneration via HF treatment .

Q. How can advanced separation techniques improve the purity of HFC-236fa in the presence of residual HFC-236ea?

- Simulated moving bed (SMB) chromatography with fluorinated silica gel stationary phases achieves >99.9% purity. Isomer separation factors (α) are temperature-dependent, with optimal resolution at 40–50°C. Alternatively, cryogenic distillation at -30°C under reduced pressure minimizes energy consumption .

Q. What solvent interactions govern the negative deviation from Raoult’s law in HFC-236fa + DMAC/DMEDEG systems?

- Strong hydrogen bonding between HFC-236fa’s fluorine atoms and polar solvents like N,N-dimethylacetamide (DMAC) reduces vapor pressure. Researchers should correlate activity coefficients using the UNIFAC model and validate with isothermal VLE data at 293.15–353.15 K. NMR spectroscopy can quantify solvent-solute interactions via ¹⁹F chemical shift analysis .

Q. How do computational methods predict the radiative efficiency and ozone depletion potential (ODP) of HFC-236fa?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(3df)) determine infrared absorption bands for key vibrational modes (e.g., C-F stretches at 1100–1250 cm⁻¹). Atmospheric chemistry models (e.g., MOZART-4) integrate these results to estimate ODP (near-zero) and GWP (≈9,500 over 100 years) .

Q. What experimental designs mitigate hydrogen fluoride (HF) release during HFC-236fa synthesis?

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6/c4-2(5,6)1-3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGXIBWMJZWTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052435 | |

| Record name | 1,1,1,3,3,3-Hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquefied gas; [MSDSonline] | |

| Record name | Propane, 1,1,1,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,3,3-Hexafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-1.1 °C, BP: -1.4 °C | |

| Record name | 1,1,1,3,3,3-Hexafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4343 g/cu cm at 0 °C | |

| Record name | 1,1,1,3,3,3-Hexafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

690-39-1, 27070-61-7 | |

| Record name | 1,1,1,3,3,3-Hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3,3,3-Hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027070617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,3,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,3,3-Hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane, 1,1,1,3,3,3-hexafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,3,3,3-HEXAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7075BUD0LM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1,3,3,3-Hexafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-94.2 °C, MP: -93.6 °C | |

| Record name | 1,1,1,3,3,3-Hexafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.